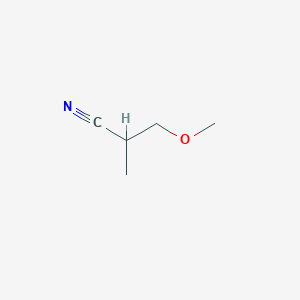

3-Methoxy-2-methylpropanenitrile

Description

Nitriles of this class are pivotal intermediates in pharmaceuticals, agrochemicals, and polymer synthesis due to their reactivity in nucleophilic additions, reductions, and cyclization reactions .

Propriétés

IUPAC Name |

3-methoxy-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(3-6)4-7-2/h5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQCHFHNSDAMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40530871 | |

| Record name | 3-Methoxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31413-67-9 | |

| Record name | 3-Methoxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Alkylation of 3-methoxypropanenitrile: One common method involves the alkylation of 3-methoxypropanenitrile with methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrially, 3-methoxy-2-methylpropanenitrile can be synthesized through the reaction of 3-methoxypropanenitrile with methylating agents under controlled conditions.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Methoxy-2-methylpropanenitrile can undergo oxidation reactions to form corresponding oxides.

Reduction: It can be reduced to form amines using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Corresponding oxides and carboxylic acids.

Reduction: Amines.

Substitution: Various substituted nitriles.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 3-methoxy-2-methylpropanenitrile involves its reactivity as a nitrile compound. It can act as an electrophile in nucleophilic addition reactions, where the nitrile group is attacked by nucleophiles . The methoxy group can also participate in various substitution reactions .

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below highlights key differences between 3-Methoxy-2-methylpropanenitrile and related nitriles:

Key Observations:

- Aromatic vs. Aliphatic Systems : 2-(3-Methoxyphenyl)propanenitrile (aromatic) exhibits higher molecular weight and π-π interaction capability, making it suitable for applications in materials science, unlike aliphatic variants .

- Heterocyclic Influence : The dithiane ring in the dimethoxyphenyl derivative () enhances stability and sulfur-based reactivity, useful in asymmetric synthesis .

Physicochemical Properties (Inferred)

Activité Biologique

3-Methoxy-2-methylpropanenitrile, a nitrile compound with a methoxy group, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in various scientific domains.

Chemical Structure and Properties

This compound has the molecular formula and features a methoxy group (-OCH₃) attached to a carbon adjacent to a nitrile group (-C≡N). The unique structural characteristics of this compound allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The nitrile group can undergo nucleophilic addition reactions, which may lead to the formation of new bonds and functional groups. This reactivity can influence various biological pathways, including:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.

- Cell Signaling Modulation : By interacting with cellular receptors, it could potentially modulate signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. It has shown promising results against various cancer cell lines, indicating its potential as a therapeutic agent. For instance:

- In Vitro Studies : Research demonstrated that this compound inhibited the growth of human cancer cell lines, suggesting its role in inducing apoptosis and inhibiting cell proliferation.

- Mechanistic Insights : The compound's mechanism involves the modulation of key signaling pathways associated with cancer cell survival and proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. It may exert effects by:

- Inhibiting Pro-inflammatory Cytokines : Studies indicate that this compound can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.

- Modulating Immune Responses : Its interaction with immune cells suggests a potential role in regulating immune responses during inflammatory conditions.

Case Studies and Research Findings

A summary of notable research findings regarding this compound is presented in the table below:

| Study | Focus | Key Findings |

|---|---|---|

| Zacheis et al. (1999) | Anticancer Activity | Demonstrated growth inhibition in head and neck cancer cell lines. |

| PMC Article (2024) | Cytotoxicity | Showed significant cytotoxic effects on HeLa cells when combined with metal complexes. |

| Global Research Online (2020) | Anti-inflammatory Activity | Reported inhibition of pro-inflammatory cytokines in vitro. |

Applications in Medicine and Industry

The potential applications of this compound extend beyond basic research:

- Pharmaceutical Development : As a precursor for drug synthesis, it may be utilized in developing new therapeutic agents targeting specific diseases.

- Agrochemicals : Its chemical properties make it suitable for use in the formulation of agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.